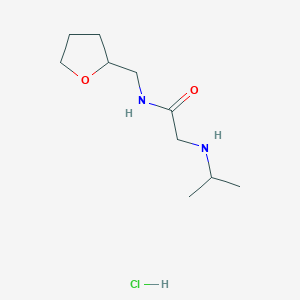![molecular formula C8H6N2O3 B1503347 Acide 7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylique CAS No. 1190317-24-8](/img/structure/B1503347.png)
Acide 7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylique
Vue d'ensemble
Description
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agent thérapeutique potentiel
L'acide 7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylique est prometteur en chimie médicinale en raison de sa similitude structurale avec les dérivés pyrrolopyridine biologiquement actifs. Ces composés ont été étudiés pour leur potentiel à agir comme agents thérapeutiques dans le traitement de diverses maladies, notamment le diabète, les maladies cardiovasculaires et l'hypertension . Leur capacité à moduler les niveaux de glucose sanguin fait d'eux des candidats à des recherches supplémentaires dans les traitements des troubles métaboliques.
Biochimie : Inhibition enzymatique
En biochimie, ce composé pourrait être utilisé pour étudier les interactions enzymatiques en raison de ses propriétés inhibitrices potentielles. Les dérivés pyrrolopyridine ont été évalués pour leur capacité à inhiber les récepteurs du facteur de croissance des fibroblastes, qui jouent un rôle crucial dans la prolifération et la différenciation cellulaires . Cette application est importante pour la recherche sur le cancer, en particulier pour comprendre la croissance tumorale et les métastases.
Pharmacologie : Développement de médicaments
Les applications pharmacologiques de l'this compound sont liées à son potentiel en tant que bloc de construction dans le développement de médicaments. Sa structure de base peut être modifiée pour créer de nouvelles molécules pharmacologiquement actives. Par exemple, il a été associé à la synthèse de composés qui présentent des activités analgésiques et anti-inflammatoires .
Synthèse organique : Bloc de construction
Ce composé sert de bloc de construction polyvalent en synthèse organique. Il peut être utilisé pour construire des molécules complexes, y compris des dérivés d'azaindole, qui ont montré un potentiel en tant qu'inhibiteurs de l'acrosine et pourraient conduire au développement de nouveaux contraceptifs .
Chimie analytique : Analyse chimique
En chimie analytique, l'this compound peut être utilisé comme étalon ou composé de référence en analyse chromatographique et en spectrométrie de masse. Sa structure et ses propriétés bien définies permettent une identification et une quantification précises de composés similaires dans des mélanges complexes .
Génie chimique : Optimisation des procédés
Les paramètres de stabilité et de solubilité du composé sont essentiels pour les applications de génie chimique, où il peut être utilisé pour optimiser les processus de synthèse. Ses propriétés physicochimiques, telles que la réfractivité molaire et la surface polaire topologique, sont précieuses pour concevoir des méthodes de production efficaces et évolutives .
Mécanisme D'action
- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .
- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting FGFRs, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.
Cellular Effects
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid affects gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its degradation products may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Propriétés
IUPAC Name |
7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAJFZLENIDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696675 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-24-8 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


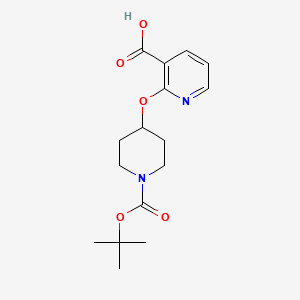
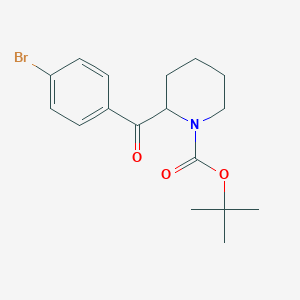
![2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide](/img/structure/B1503266.png)
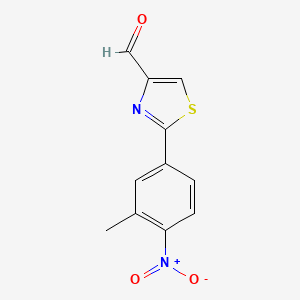

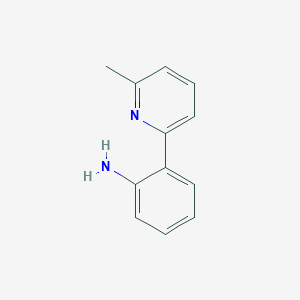
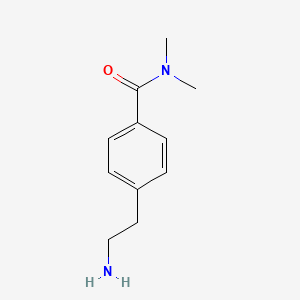
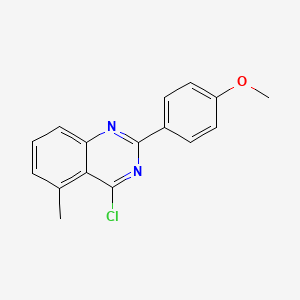

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)
